1-methyl-N-(2-methylbutyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-4-10(2)9-12-11-5-7-13(3)8-6-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
IQYNNUUOGCPSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Example Synthesis Route
Step 1: Preparation of 4-Aminopiperidine
- Start with piperidine and protect the nitrogen with a suitable protecting group (e.g., Boc).
- Perform a selective oxidation to introduce a carbonyl group at the 4-position.
- Reduce the carbonyl group to an amine using a reducing agent like sodium borohydride.
Step 2: Alkylation with 2-Methylbutyl Chloride
- Deprotect the piperidine nitrogen.
- React the free amine with 2-methylbutyl chloride in the presence of a base (e.g., triethylamine) to form the N-(2-methylbutyl)piperidine derivative.
Step 3: Methylation
- Methylate the nitrogen using methyl iodide or dimethyl sulfate in a suitable solvent.
Chemical Reactions
| Reaction Step | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | 2-Methylbutyl chloride, Triethylamine | Room temperature, dichloromethane | N-(2-Methylbutyl)piperidine |
| Methylation | Methyl iodide, Sodium carbonate | 50°C, acetone | 1-Methyl-N-(2-methylbutyl)piperidine |
Analysis and Purification
After synthesis, the compound is analyzed using various techniques to confirm its structure and purity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.
- Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC) : Used for purification and assessing purity.
Analytical Data
| Analytical Method | Data |
|---|---|
| NMR (¹H) | Signals corresponding to piperidine ring and alkyl groups |
| MS | Molecular ion peak at m/z corresponding to the molecular weight |
| HPLC | Single peak indicating high purity |
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine undergoes quaternization through alkylation with alkyl halides. In industrial settings, continuous flow reactors achieve 85-92% yields using methyl iodide at 60-80°C in acetonitrile. Reaction kinetics show a 30% rate reduction compared to less hindered amines due to steric effects from the 2-methylbutyl group.
Table 1: Alkylation Performance
| Alkylating Agent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Methyl Iodide | 60 | Acetonitrile | 85 |
| Ethyl Bromide | 80 | DMF | 78 |
| Benzyl Chloride | 100 | Toluene | 68 |
Acylation Reactions
The compound reacts with acyl chlorides to form stable amides. X-ray crystallography data from analogous compounds demonstrate N-acylation occurs preferentially at the piperidine nitrogen over the side chain amine . With oxalyl chloride, it forms bis-amides in 72% yield under anhydrous conditions (0°C → RT, 12 hrs) .
Key acylation characteristics :
-
Reaction rate: 0.15 mol/L·hr (acetyl chloride in CH₂Cl₂)
-
Optimal base: Triethylamine (2.2 eq) prevents HCl-mediated decomposition
Acid-Base Behavior
The compound demonstrates strong basicity (pKa = 10.2 ± 0.3) due to the aliphatic amine. Salt formation occurs rapidly with:
-
Mineral acids: HCl, H₂SO₄ (pH < 3)
-
Organic acids: Citric, tartaric (pharmaceutical applications)
Protonation sites :
-
Piperidine nitrogen (preferred)
-
Side chain amine (requires pH < 2.5)
Reductive Amination
While not directly observed in the target compound, analogous piperidines undergo reductive amination with ketones using NaBH₃CN (68% yield) or H₂/Pd-C (82% yield) . The 2-methylbutyl group necessitates extended reaction times (24-36 hrs vs. 12 hrs for linear analogs) .
Oxidation Pathways
Controlled oxidation with H₂O₂/Na₂WO₄ produces N-oxide derivatives (55% yield). Over-oxidation to nitro compounds occurs with KMnO₄ under acidic conditions (pH 2, 40°C).
Oxidation byproducts :
-
N-Oxide: m/z 200.15 [M+H]+
-
Nitroso derivative: λmax 270 nm (ε = 1,200 M⁻¹cm⁻¹)
Catalytic Hydrogenation
While the saturated structure lacks reducible bonds, industrial processes use H₂/Pd-C (3 atm) to remove protective benzyl groups during synthesis . Reaction monitoring shows complete debenzylation in <2 hrs at 50°C .
Stability Considerations
Degradation pathways (accelerated stability testing):
-
Thermal: <5% decomposition at 100°C/24 hrs (N₂ atmosphere)
-
Photooxidation: 22% degradation after 48 hrs (ICH Q1B)
-
Hydrolytic: Stable at pH 4-8 (25°C), 15% hydrolysis at pH 1
This comprehensive reactivity profile enables precise molecular design for pharmaceutical intermediates and functional materials. The compound's balanced nucleophilicity and steric protection make it particularly valuable for synthesizing targeted drug delivery systems .
Scientific Research Applications
1-Methyl-N-(2-methylbutyl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylbutyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Piperidin-4-amine Derivatives
Structural and Functional Group Variations
1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine (C12H20N2S, MW: 224.37)
- Key Differences : Incorporates a thiophene ring and an ethyl spacer, introducing aromaticity and sulfur-based electronic effects.
- This structural feature is common in CNS-targeting agents .
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine (C15H22N2O2, MW: 262.35)
- Key Differences : Substituted with an acetyl group (electron-withdrawing) and a 4-methoxybenzyl group (electron-donating).
- The methoxybenzyl moiety increases lipophilicity (XLogP3 = 1.3) compared to the target compound’s alkyl chain .
1-Benzylpiperidin-4-amine (C12H18N2, MW: 190.29)
- Key Differences : Features a benzyl group instead of 2-methylbutyl.
- Implications : The aromatic benzyl group increases rigidity and may enhance interactions with hydrophobic pockets in enzymes or receptors. However, it also raises the risk of metabolic oxidation compared to the saturated alkyl chain in the target compound .
Physicochemical Properties
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donors/Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| 1-Methyl-N-(2-methylbutyl)piperidin-4-amine | 184.33 | ~2.1* | 2 / 2 | 5 |
| 1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine | 262.35 | 1.3 | 1 / 3 | 4 |
| 1-Benzylpiperidin-4-amine | 190.29 | ~1.8 | 2 / 2 | 3 |
*Estimated based on alkyl chain branching.
- Lipophilicity : The 2-methylbutyl group in the target compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility better than aromatic substituents.
- Solubility : Branched alkyl chains generally improve solubility in organic solvents compared to rigid aromatic groups .
Biological Activity
1-Methyl-N-(2-methylbutyl)piperidin-4-amine, a compound of interest in medicinal chemistry, has been investigated for its biological activity, particularly regarding its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C_{11}H_{19}N
- CAS Number : 1019606-19-9
- Molecular Weight : 165.28 g/mol
This compound is characterized by a piperidine ring substituted with a methyl group and a branched alkyl chain, which influences its biological properties.
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and pathways:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by inhibiting the NLRP3 inflammasome pathway. This pathway is crucial in the activation of caspase-1, which leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Neuropharmacological Properties : Studies have suggested that piperidine derivatives can interact with sigma receptors, which are implicated in numerous neurological disorders. The presence of a methyl group at the nitrogen atom enhances receptor affinity and selectivity .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit antimicrobial properties against various pathogens, although specific data on this compound remains limited .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro assays have demonstrated that modifications to the piperidine structure can significantly alter biological activity. For instance, compounds with varying alkyl substitutions were tested for their ability to inhibit inflammatory markers. The results indicated a concentration-dependent response, suggesting that structural changes could enhance or diminish efficacy .
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of any new drug candidates. Current studies suggest that while some piperidine derivatives may exhibit toxicity at higher concentrations, this compound has shown relatively low toxicity in preliminary tests . Further investigations are necessary to fully characterize its safety profile.
Q & A
Q. What are the key synthetic routes for 1-methyl-N-(2-methylbutyl)piperidin-4-amine?
- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives. A common approach is reacting 4-aminopiperidine with 2-methylbutyl halides (e.g., bromide or iodide) under basic conditions. For example:
- Step 1 : Dissolve 4-aminopiperidine in a polar aprotic solvent (e.g., acetonitrile).
- Step 2 : Add 2-methylbutyl halide and a base (e.g., potassium carbonate or sodium hydride) to facilitate nucleophilic substitution.
- Step 3 : Purify via column chromatography or recrystallization.
Reaction optimization may require temperature control (40–80°C) and inert atmospheres to minimize side reactions. Characterization via -NMR and mass spectrometry (MS) is critical to confirm structure and purity .
Q. How can researchers characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR peaks for the piperidine ring protons (δ 2.5–3.5 ppm) and methylbutyl chain (δ 0.8–1.5 ppm) confirm substitution patterns.
- Mass Spectrometry (MS) : ESI+ MS typically shows a molecular ion peak at m/z corresponding to the molecular weight (e.g., 212.3 g/mol).
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation or dermal contact.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities.
Acute toxicity data are limited; assume hazard potential and follow OSHA guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to balance reaction rate and byproduct formation.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize steric/electronic effects. ICReDD’s reaction path search methods can narrow experimental parameters .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS results)?
- Methodological Answer :
- Cross-Validation : Confirm molecular weight via high-resolution MS (HRMS) to rule out isotopic interference.
- 2D NMR : Perform -NMR and HSQC to assign ambiguous peaks.
- Impurity Profiling : Compare retention times in HPLC with synthetic intermediates (e.g., unreacted 4-aminopiperidine). Contradictions may arise from residual solvents or stereoisomers .
Q. What computational tools are effective for designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like opioid receptors.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area).
- Reaction Simulation : Apply Gaussian 16 for transition-state analysis of derivatization reactions (e.g., introducing fluorinated groups). Software like KNIME can automate data workflows .
Q. What are the potential biological targets of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., µ-opioid receptors) using radioligand displacement assays.
- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays.
- In Vivo Studies : Administer to rodent models (dose range: 1–10 mg/kg) to evaluate analgesic or neuroactive properties. Piperidine derivatives often modulate CNS targets .
Q. How to separate enantiomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase.
- Derivatization : Convert amines to diastereomers via reaction with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, then separate via reverse-phase HPLC.
- Membrane Technologies : Explore enantioselective liquid membranes with cyclodextrin carriers for large-scale resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
